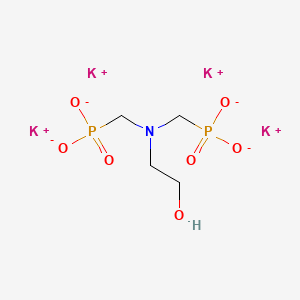
Tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C4H9K4NO7P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in various medical applications, particularly in the treatment of bone diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of phosphorous acid with formaldehyde and a secondary amine, followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The final product is usually obtained through crystallization and drying processes.
化学反応の分析
Types of Reactions
Tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the hydroxyl or imino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve specific temperatures, pressures, and pH levels to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds.
科学的研究の応用
Tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent and in the synthesis of other phosphorus-containing compounds.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating phosphorus metabolism.
Medicine: Explored for its potential in treating bone diseases such as osteoporosis and Paget’s disease.
Industry: Utilized in water treatment processes and as a corrosion inhibitor in various industrial applications.
作用機序
The mechanism of action of tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate involves its ability to bind to hydroxyapatite in bone tissue, inhibiting the activity of osteoclasts, which are responsible for bone resorption. This binding prevents the breakdown of bone tissue, making it effective in treating bone-related diseases. The compound also interferes with the mevalonate pathway, which is crucial for the prenylation of small GTPase signaling proteins necessary for osteoclast function.
類似化合物との比較
Similar Compounds
- Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
Comparison
Tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is unique due to its specific molecular structure, which provides distinct binding properties and biological activities. Compared to similar compounds, it may offer different efficacy and safety profiles, making it suitable for specific applications in medicine and industry.
特性
CAS番号 |
84697-01-8 |
|---|---|
分子式 |
C4H9K4NO7P2 |
分子量 |
401.46 g/mol |
IUPAC名 |
tetrapotassium;2-[bis(phosphonatomethyl)amino]ethanol |
InChI |
InChI=1S/C4H13NO7P2.4K/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
InChIキー |
GVYQKBLTSYFXGI-UHFFFAOYSA-J |
正規SMILES |
C(CO)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



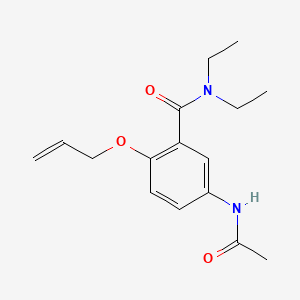
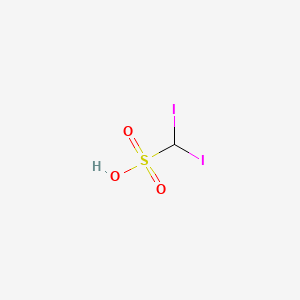
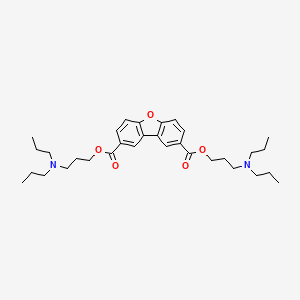
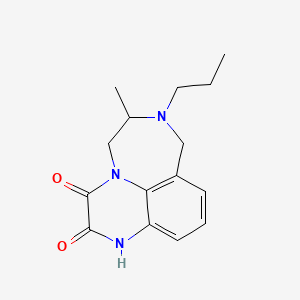
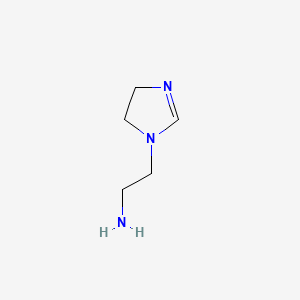
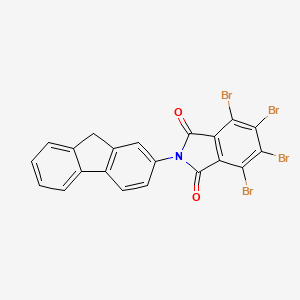
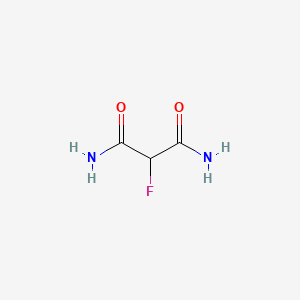
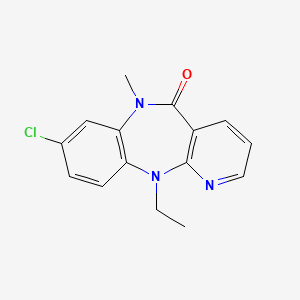
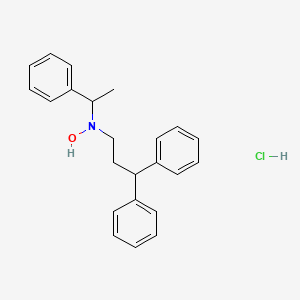
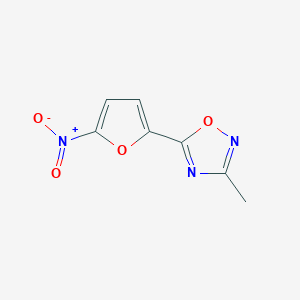

![S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate](/img/structure/B12800037.png)

